(-)-trans-Myrtanyl acetate
CAS No.:
Cat. No.: VC18485497
Molecular Formula: C12H20O2
Molecular Weight: 196.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H20O2 |
---|---|
Molecular Weight | 196.29 g/mol |
IUPAC Name | [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methyl acetate |
Standard InChI | InChI=1S/C12H20O2/c1-8(13)14-7-9-4-5-10-6-11(9)12(10,2)3/h9-11H,4-7H2,1-3H3/t9-,10-,11-/m0/s1 |
Standard InChI Key | UWHRPSXEBAXLDR-DCAQKATOSA-N |
Isomeric SMILES | CC(=O)OC[C@@H]1CC[C@H]2C[C@@H]1C2(C)C |
Canonical SMILES | CC(=O)OCC1CCC2CC1C2(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
(-)-trans-Myrtanyl acetate (IUPAC name: [(1S,2R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]methyl acetate) possesses the molecular formula C₁₂H₂₀O₂ and a molar mass of 196.29 g/mol . Its structure comprises a bicyclic myrtanyl moiety esterified with acetic acid, conferring both lipophilicity and volatility. The stereochemistry at positions 1S, 2R, and 5S distinguishes it from cis-isomers, influencing its biological interactions .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₂₀O₂ | |
Molecular Weight | 196.29 g/mol | |
InChIKey | UWHRPSXEBAXLDR-UHFFFAOYSA-N | |
CAS Registry | 92256594 |
Spectroscopic and Chromatographic Profiles
Gas chromatography-mass spectrometry (GC-MS) analyses consistently identify (-)-trans-Myrtanyl acetate through characteristic retention indices (RI) and fragmentation patterns. In Fortunella essential oils, it elutes at RI 1506–1578 alongside α-selinene and spathulenol, with a relative abundance of 0.62% . Nuclear magnetic resonance (NMR) data confirm the trans-configuration through coupling constants between H-2 and H-5 protons (J = 9.8 Hz).
Biosynthesis and Industrial Production
Natural Occurrence
The compound occurs natively in Eucalyptus deglupta and kumquat (Fortunella japonica) essential oils, typically constituting 0.15–0.62% of total volatiles . Its biosynthesis proceeds via the methylerythritol phosphate (MEP) pathway, where geranyl pyrophosphate undergoes cyclization to form the myrtenol precursor before acetylation.
Synthetic Routes
Industrial synthesis employs esterification of (-)-trans-myrtanol with acetic anhydride under acidic catalysis (e.g., sulfuric acid). Optimal conditions (50°C, 6 h) achieve yields >85%, with subsequent fractional distillation (bp 120–125°C at 15 mmHg) ensuring >98% purity . Recent advances utilize immobilized lipases (e.g., Candida antarctica Lipase B) for enantioselective acetylation, reducing byproduct formation.
Functional Applications and Mechanisms
Aromatic Industry Utilization
As a fragrance component, (-)-trans-Myrtanyl acetate contributes piney, herbaceous notes to perfumes and cosmetics. Its low odor threshold (0.02 ppm) and stability in ethanol solutions make it preferable to unstable aldehydes in formulations .
Antimicrobial Activity
In vitro assays demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 128 μg/mL) and Candida albicans (MIC: 256 μg/mL). Mechanistically, the compound disrupts microbial membranes, evidenced by propidium iodide uptake in treated cells . Synergy with carvacrol enhances efficacy against methicillin-resistant S. aureus (MRSA), reducing MICs by 4-fold .
Table 2: Antimicrobial Profile
Microorganism | MIC (μg/mL) | Synergistic Agent | Reference |
---|---|---|---|
Staphylococcus aureus | 128 | Carvacrol | |
Candida albicans | 256 | None | |
Escherichia coli | >512 | N/A |
Pharmacological and Toxicological Considerations
Bioavailability and Metabolism
Rodent studies indicate rapid dermal absorption (tₘₐₓ: 1.2 h) and hepatic glucuronidation to inactive metabolites excreted renally . Plasma protein binding exceeds 90%, limiting systemic distribution but favoring topical applications .
Emerging Research Directions
Agricultural Applications
Field trials demonstrate 40% reduction in Drosophila suzukii infestations when used as a post-harvest fumigant (0.1% emulsion) . The mode of action involves octopamine receptor antagonism, disrupting insect motor function .
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